2,4-二氯苯氧乙酸

描述

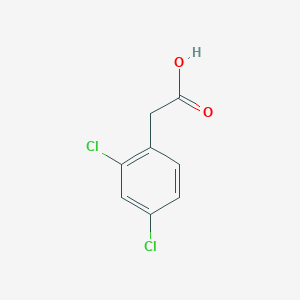

2,4-Dichlorophenylacetic acid, a synthetic herbicide developed over 60 years ago, is widely used for controlling broadleaf weeds. It operates by mimicking natural auxin, a plant hormone, thereby selectively killing dicots without affecting monocots. This action disrupts normal plant growth processes, leading to abnormal growth, senescence, and eventual plant death (Song, 2014).

Synthesis Analysis

The synthesis of 2,4-Dichlorophenylacetic acid has seen improvements over traditional methods, with processes aiming to enhance production rates while minimizing experimental conditions. Xiao-long (2008) discusses a method offering significant improvements over conventional synthesis, highlighting optimized conditions for higher yield and efficiency (Xiao-long, 2008).

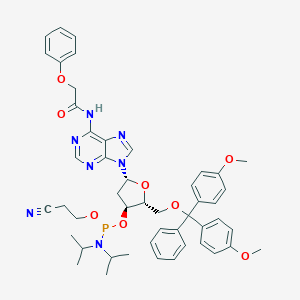

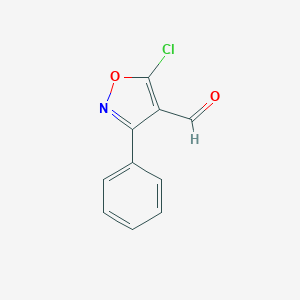

Molecular Structure Analysis

The molecular structure of 2,4-Dichlorophenylacetic acid and its organotin(IV) derivatives has been extensively studied, revealing insights into their spectroscopic properties and crystal structures. These studies are crucial for understanding the chemical behavior and biological activity of 2,4-Dichlorophenylacetic acid and its compounds (Saeed & Rauf, 2010).

Chemical Reactions and Properties

2,4-Dichlorophenylacetic acid undergoes various chemical reactions, including degradation pathways facilitated by catalytic processes and advanced oxidation techniques. These pathways are essential for environmental remediation efforts to mitigate the herbicide's impact on ecosystems and human health (Jaafarzadeh, Ghanbari, & Ahmadi, 2017).

Physical Properties Analysis

Understanding the physical properties of 2,4-Dichlorophenylacetic acid, such as solubility, volatility, and photodegradation behavior, is critical for assessing its environmental fate and transport. These properties influence the herbicide's persistence in soil and water, affecting its potential for bioaccumulation and ecological risk (Lemus et al., 2008).

Chemical Properties Analysis

The chemical properties of 2,4-Dichlorophenylacetic acid, including its reactivity with other substances and its role in various chemical reactions, have significant implications for both its use as a herbicide and its environmental impact. Studies focusing on its interaction with DNA have provided insights into its potential genotoxic effects and mechanisms of action (Ahmadi & Bakhshandeh, 2009).

科学研究应用

环境监测

分子印迹聚合物 (MIPs): 用于检测2,4-二氯苯氧乙酸残留,已被开发用于监测环境水和混合果汁样品 . 这些MIPs采用可见光引发聚合工艺合成,能够高精度地区分目标分子及其类似物,使其在确保环境安全方面具有重要价值。

农业

在农业中,2,4-二氯苯氧乙酸用作除草剂来控制阔叶杂草的生长 . 它还参与了有关其在农业环境中的行为和微生物降解的研究 , 这对于了解其对生态系统的影响和制定可持续农业实践至关重要。

医学

虽然主要用作除草剂,但2,4-二氯苯氧乙酸对健康的影響是医学研究的主题。 研究调查了大量摄入时其对呼吸系统和神经系统的潜在影响 . 了解这些影响对于评估风险和确定安全暴露水平至关重要。

分析化学

2,4-二氯苯氧乙酸在色谱法中用作内标,用于测定生物样品中的苯氧烷酸类除草剂 . 这种应用对于在毒理学研究和法医分析中准确测量这些化合物至关重要。

材料科学

该化合物在材料科学中的作用包括使用MIPs创建传感器阵列,用于检测各种样品中的残留物 . 这些传感器能够在环境水等复杂基质中准确运行,证明了该化合物在开发用于化学传感的先进材料方面的实用性。

生物技术

在生物技术中,2,4-二氯苯氧乙酸用于涉及转基因作物和植物细胞培养的研究 . 其类似生长素的特性有助于了解植物的生长发育,从而可能带来作物生产和植物生物学方面的创新。

作用机制

Target of Action

2,4-Dichlorophenylacetic acid (2,4-D) primarily targets the auxin receptors in plants . Auxins are a class of plant hormones that play a crucial role in coordinating many growth and behavioral processes in the plant’s life cycle. They are essential for plant body development .

Mode of Action

2,4-D is a synthetic auxin that induces uncontrolled growth and eventually death in susceptible plants . It is absorbed through the leaves and is translocated to the meristems of the plant . According to the US Environmental Protection Agency, 2,4-D mainly kills plants in three ways: altering the plasticity of the cell walls, influencing the amount of protein production, and increasing ethylene production .

Biochemical Pathways

The tfdA gene encodes α-ketoglutarate-dependent dioxygenase, which catalyzes the first step of the 2,4-D degradation pathway . This pathway involves the breakdown of 2,4-D into simpler compounds, which are then metabolized by the plant. The entire range of 2,4-D-degrading bacteria is divided into three groups based on their phylogeny, physiological and biochemical features, and isolation source .

Pharmacokinetics

Exposure to 2,4-d can occur when applying products that contain 2,4-d if you breathe it in or get it on your skin .

Result of Action

The result of 2,4-D’s action is the uncontrolled growth and eventual death of susceptible plants . At the molecular level, 2,4-D induces the expression of auxin-responsive genes . At the physiological level, it promotes the elongation of oat coleoptile segments, the generation of adventitious roots, and the growth of crop roots .

Action Environment

The action, efficacy, and stability of 2,4-D can be influenced by environmental factors. For example, individuals may be exposed to 2,4-D while walking or playing on very recently treated lawns, gardens, golf courses, parks, or other grassy areas . When workers make 2,4-D or apply it to weeds, they may have higher exposures .

安全和危害

未来方向

属性

IUPAC Name |

2-(2,4-dichlorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O2/c9-6-2-1-5(3-8(11)12)7(10)4-6/h1-2,4H,3H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXMWLJKTGBZMBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4041363 | |

| Record name | 2,4-Dichlorophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19719-28-9 | |

| Record name | 2,4-Dichlorophenylacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19719-28-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichlorophenylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019719289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19719-28-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54853 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Dichlorophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dichlorophenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.302 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DICHLOROPHENYLACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15N730ND47 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is 2,4-Dichlorophenylacetic acid primarily known for?

A1: 2,4-Dichlorophenylacetic acid is mainly known as a precursor in the synthesis of various chemical compounds, particularly herbicides. One of the most well-known applications is its role in creating the herbicide 2,4-D (2,4-Dichlorophenoxyacetic acid) [, ].

Q2: How is 2,4-Dichlorophenylacetic acid synthesized?

A2: Several methods are available for synthesizing 2,4-Dichlorophenylacetic acid. One approach involves a two-step process starting with 2,4-dichlorobenzyl chloride. This compound undergoes cyanidation followed by basic hydrolysis, resulting in 2,4-Dichlorophenylacetic acid with a high yield of 84.8% []. An alternative method utilizes carbonylation of 2,4-dichlorobenzyl chloride in the presence of a palladium catalyst, achieving a remarkable yield of 95% [].

Q3: What are the key analytical techniques employed to characterize and quantify 2,4-Dichlorophenylacetic acid?

A3: Infrared (IR) spectroscopy, especially in conjunction with elemental analysis, is a common method for confirming the formation and characterizing hydrazinium salts of 2,4-Dichlorophenylacetic acid []. Additionally, gas chromatography coupled with electron-capture detection is a highly sensitive technique used to determine the presence and quantity of 2,4-Dichlorophenylacetic acid in complex matrices like blood samples [].

Q4: Has research been conducted to explore the potential of 2,4-Dichlorophenylacetic acid for environmental remediation?

A4: Yes, research suggests that metal-organic frameworks (MOFs) show promise in removing 2,4-Dichlorophenylacetic acid from water. Specifically, MIL-88(Fe)-NH2, a type of MOF, demonstrates a high adsorption capacity for 2,4-Dichlorophenylacetic acid, potentially offering a practical solution for water treatment and environmental remediation []. Similarly, cysteine-functionalized zirconium-organic frameworks are being investigated for their efficacy in adsorbing 2,4-Dichlorophenylacetic acid from contaminated water sources [].

Q5: Beyond environmental remediation, are there other applications being investigated for 2,4-Dichlorophenylacetic acid?

A5: Research indicates that 2,4-Dichlorophenylacetic acid plays a role in plant science. It is used in culture media for Withania somnifera, commonly known as Ashwagandha, to enhance the bioproduction of withaferin A, a compound with potential medicinal properties [].

Q6: What are the safety concerns associated with 2,4-Dichlorophenylacetic acid?

A6: While 2,4-Dichlorophenylacetic acid is a valuable precursor for various applications, handling it requires caution. Research highlights that exposure to 2,4-Dichlorophenylacetic acid and its derivatives can lead to the formation of harmful disinfection by-products, particularly in specific settings like viticulture []. Therefore, understanding and mitigating potential risks associated with its use are essential.

Q7: Are there any efforts to develop more sustainable and environmentally friendly practices related to 2,4-Dichlorophenylacetic acid?

A7: Research focuses on exploring sustainable solutions for managing 2,4-Dichlorophenylacetic acid, including recycling, waste management, and the use of biochar derived from coffee waste for its removal from the environment []. These efforts reflect a growing awareness of the need to balance the benefits of using such compounds with responsible environmental practices.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[2.2.1]hept-5-en-2-one](/img/structure/B26319.png)

![6H-[1,3]Dioxolo[4,5-f][1,2]benzoxazole](/img/structure/B26328.png)